molecular formula C7H12O2 B3167461 4-Methyl-2-hexyne-1,4-diol CAS No. 920-09-2

4-Methyl-2-hexyne-1,4-diol

Cat. No. B3167461
CAS RN: 920-09-2
M. Wt: 128.17 g/mol
InChI Key: WZUCYKPSXNHMLV-UHFFFAOYSA-N
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Description

“4-Methyl-2-hexyne-1,4-diol” is an organic compound with the molecular formula C7H12O2 . It is a derivative of hexyne, a type of alkyne with a carbon-carbon triple bond .


Synthesis Analysis

The synthesis of compounds similar to “4-Methyl-2-hexyne-1,4-diol” often involves multiple steps. For instance, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation. Permanaganate or osmium tetroxide hydroxylation of cis-3-hexene would form the desired meso isomer .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-hexyne-1,4-diol” can be deduced from its molecular formula, C7H12O2. It contains seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms . The presence of a triple bond is indicated by the “yne” suffix in its name .


Chemical Reactions Analysis

Alkynes, like “4-Methyl-2-hexyne-1,4-diol”, undergo a wide range of interrelated reactions. They may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols, and boranes; cleaved to smaller aldehydes, ketones, and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-hexyne-1,4-diol” can be inferred from its structure and the general properties of alkynes. Alkynes are unsaturated hydrocarbons that are generally colorless and have a mild, sweetish odor .

Mechanism of Action

The mechanism of action for reactions involving alkynes often involves the electrophilic addition to the carbon-carbon triple bond. For instance, in the reaction of an alkyne with peroxycarboxylic acid to form an oxacyclopropane ring, the electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon triple bond .

Future Directions

The study of alkynes, including “4-Methyl-2-hexyne-1,4-diol”, continues to be a vibrant field in organic chemistry. Future directions may include the development of new synthetic methods, the exploration of novel reactions, and the design of new materials and pharmaceuticals .

properties

IUPAC Name

4-methylhex-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(2,9)5-4-6-8/h8-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUCYKPSXNHMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-hexyne-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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